molecular formula C15H14N2O2S B2592612 N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide CAS No. 865546-21-0

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide

Cat. No.: B2592612
CAS No.: 865546-21-0
M. Wt: 286.35
InChI Key: ZKGTZNMQTBERCA-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide is a heterocyclic amide derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring substituted with a cyano group and an isopropoxybenzamide moiety, which contributes to its distinctive chemical behavior and potential biological activities.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in isn’t available, thiophene-based analogs have been shown to have a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide typically involves the N-acylation of 3-cyanothiophene-2-amine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another heterocyclic amide with similar structural features but different substituents.

    3-amino-4-cyanothiophene derivatives: Compounds with similar thiophene and cyano functionalities but different amide groups.

Uniqueness

N-(3-cyanothiophen-2-yl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(2)19-13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-20-15/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGTZNMQTBERCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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